REACTION_CXSMILES
|
[O-2:1].[Dy+3:2].[O-2].[O-2].[Dy+3].[Al:6].[Dy]>C(O)(C)C>[O-2:1].[Dy+3:2].[O-2:1].[O-2:1].[Dy+3:2].[O-2:1].[Al+3:6].[O-2:1].[O-2:1].[Al+3:6] |f:0.1.2.3.4,8.9.10.11.12,13.14.15.16.17|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Dy+3].[O-2].[O-2].[Dy+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Dy]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
with dispersing the powders by the application of ultrasonic wave
|
Type
|
CUSTOM
|
Details
|
followed by removal of isopropanol by an evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Dy+3].[O-2].[O-2].[Dy+3]
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[Al+3].[O-2].[O-2].[Al+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |